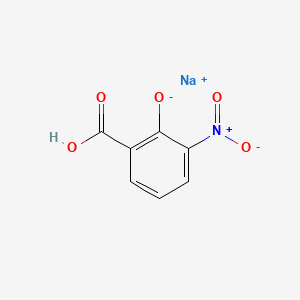

3-Nitrosalicylic Acid Sodium Salt

Description

Properties

IUPAC Name |

sodium;2-carboxy-6-nitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5.Na/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;/h1-3,9H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXOJVOMIITILS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716323 | |

| Record name | Sodium 2-carboxy-6-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164915-53-1 | |

| Record name | Sodium 2-carboxy-6-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitrosalicylic Acid Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitrosalicylic Acid Sodium Salt for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitrosalicylic Acid and its sodium salt, compounds of increasing interest in materials science and pharmaceutical development. This document delves into the physicochemical properties, synthesis methodologies, and key applications of 3-Nitrosalicylic Acid, with a particular focus on its roles as a corrosion inhibitor, a chelating agent, and a critical impurity in the drug substance Mesalamine. Detailed experimental protocols, mechanistic insights, and analytical procedures are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective application and study.

Introduction: Understanding 3-Nitrosalicylic Acid

3-Nitrosalicylic acid (3-NSA), systematically named 2-hydroxy-3-nitrobenzoic acid, and its corresponding sodium salt are aromatic compounds that have garnered attention for their versatile chemical properties.[1][2] As a derivative of salicylic acid, 3-NSA's structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, imparts a unique combination of functionalities.[1] This structure is the foundation for its utility in diverse fields, from the synthesis of dyes to its more contemporary applications in corrosion inhibition and its significant role in the pharmaceutical industry as a known impurity of Mesalamine (5-aminosalicylic acid), a primary treatment for inflammatory bowel disease.[2][3][][5] This guide will explore the fundamental chemistry of 3-Nitrosalicylic Acid Sodium Salt and its implications for scientific research and drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-Nitrosalicylic Acid is essential for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅NO₅ | [1][6] |

| Molecular Weight | 183.12 g/mol | [1][2][6] |

| CAS Number | 85-38-1 | [1][6] |

| Appearance | Yellowish crystalline solid | [2] |

| Melting Point | 142-147 °C | |

| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene, chloroform, and ether. | [2] |

| pKa | Data for nitro-substituted salicylic acids are available, indicating their acidic nature. | [7] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum of 3-Nitrosalicylic acid shows characteristic peaks corresponding to the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and carboxyl groups.[8]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule, with distinct signals for the carboxyl carbon, the aromatic carbons, and the carbons bearing the hydroxyl and nitro groups.[9]

-

Mass Spectrometry: Mass spectrometry data confirms the molecular weight of 3-Nitrosalicylic acid, with a molecular ion peak observed at m/z 183.[1]

Synthesis of 3-Nitrosalicylic Acid: Methodologies and Protocols

The primary route for the synthesis of 3-Nitrosalicylic acid is the nitration of salicylic acid.[2] However, this reaction can yield a mixture of isomers, primarily 3-Nitrosalicylic acid and 5-Nitrosalicylic acid, necessitating careful control of reaction conditions and effective purification methods.

Diagram: Synthesis Pathway of 3-Nitrosalicylic Acid

Caption: General synthesis workflow for 3-Nitrosalicylic Acid.

Experimental Protocol: Nitration of Salicylic Acid

This protocol is a representative method for the synthesis of 3-Nitrosalicylic acid.

Materials:

-

Salicylic acid

-

Concentrated nitric acid (65%)

-

Concentrated sulfuric acid

-

Acetic acid

-

Prussian blue (catalyst, optional)

-

Ice

-

Distilled water

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

-

Dissolution of Salicylic Acid: In a separate beaker, dissolve salicylic acid in acetic acid. The use of a catalyst like Prussian blue has been reported to improve regioselectivity.[10]

-

Nitration Reaction: Slowly add the nitrating mixture to the salicylic acid solution dropwise, ensuring the temperature of the reaction mixture does not exceed 20°C.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure completion. Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product, a mixture of 3-NSA and 5-NSA, can be purified by recrystallization from hot water or other suitable solvents.[10]

Applications of this compound

Corrosion Inhibition

3-Nitrosalicylic acid and its sodium salt have demonstrated efficacy as corrosion inhibitors for various metals, particularly in acidic environments.

Mechanism of Action:

The inhibitory action of 3-Nitrosalicylic acid is attributed to its ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. The molecule contains heteroatoms (oxygen and nitrogen) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms. The aromatic ring can also contribute to the adsorption via π-electron interactions. This adsorption blocks the active sites for corrosion, thereby reducing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor. The efficiency of inhibition is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.

Diagram: Corrosion Inhibition Mechanism

Caption: Adsorption of 3-NSA on a metal surface to inhibit corrosion.

Chelation Agent

The presence of the carboxylate and hydroxyl groups in a vicinal position allows 3-Nitrosalicylic acid to act as a bidentate chelating agent, forming stable complexes with various metal ions.[11] This property is of interest in fields such as environmental remediation and medicine.

Mechanism of Chelation:

3-Nitrosalicylic acid can bind to metal ions, sequestering them from solution. The stability of the resulting metal complexes is influenced by factors such as the pH of the solution and the nature of the metal ion. Studies have determined the equilibrium constants for the formation of complexes with divalent metal ions like Mg(II), Mn(II), Cu(II), and Zn(II).[10][11] The nitro group, being electron-withdrawing, can influence the acidity of the phenolic hydroxyl group and the carboxyl group, thereby affecting the stability of the metal complexes compared to unsubstituted salicylic acid.[10]

Table: Stability Constants of Metal Complexes with Nitrosalicylic Acids

| Metal Ion | Ligand | Log K (ML/M.L) |

| Mg²⁺ | 3-NSA | Value not specified |

| Mn²⁺ | 3-NSA | Value not specified |

| Cu²⁺ | 3-NSA | Value not specified |

| Zn²⁺ | 3-NSA | Value not specified |

| (Note: Specific stability constants for 3-NSA were not available in the provided search results, but studies indicate that nitrosalicylic acids are effective chelators.)[10][11] |

Role in Drug Development: The Mesalamine Connection

In the context of drug development, 3-Nitrosalicylic acid is primarily known as a process-related impurity and potential degradation product of Mesalamine (5-aminosalicylic acid).[3][][5] Mesalamine is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.

Significance as an Impurity:

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is strictly regulated by pharmacopeias and regulatory agencies like the FDA and EMA.[12] 3-Nitrosalicylic acid, being structurally related to Mesalamine, can arise during the synthesis of the API or through degradation of the drug product. Therefore, its detection and quantification are essential for ensuring the safety and efficacy of Mesalamine-containing medications.[][13]

Analytical Control:

Pharmaceutical manufacturers are required to develop and validate robust analytical methods for the detection and quantification of impurities like 3-Nitrosalicylic acid in Mesalamine. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Protocol: HPLC Analysis of 3-Nitrosalicylic Acid in Mesalamine

Objective: To quantify the presence of 3-Nitrosalicylic acid as an impurity in a Mesalamine drug substance or product.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Analytical column suitable for reverse-phase chromatography (e.g., C18).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase pH adjustment)

-

3-Nitrosalicylic acid reference standard

-

Mesalamine sample

Chromatographic Conditions (Illustrative):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: Determined by the UV absorbance maximum of 3-Nitrosalicylic acid.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of the 3-Nitrosalicylic acid reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of working standards by serial dilution to construct a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the Mesalamine sample in the same solvent as the standard to a known concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to 3-Nitrosalicylic acid in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of 3-Nitrosalicylic acid in the sample using the calibration curve generated from the standard solutions.

Diagram: Analytical Workflow for Impurity Profiling

Caption: HPLC workflow for the quantification of 3-NSA in Mesalamine.

Safety and Handling

3-Nitrosalicylic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards: It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Precautions: Always handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound is a compound with a multifaceted chemical profile that has established applications and significant relevance in modern science and industry. Its role as a corrosion inhibitor is mechanistically understood, though further quantitative studies would be beneficial to optimize its application in various industrial settings. Its chelating properties present opportunities for further investigation in environmental and biomedical fields. For drug development professionals, a comprehensive understanding of 3-Nitrosalicylic acid as a critical impurity in Mesalamine is paramount for ensuring drug quality and patient safety. The continued development of sensitive and robust analytical methods for its detection and quantification will remain a key focus in pharmaceutical quality control. Future research may also explore the potential biological activities of 3-Nitrosalicylic acid and its derivatives, potentially uncovering new therapeutic applications.

References

- 1. 3-Nitrosalicylic acid | C7H5NO5 | CID 6807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitrosalicylic Acid [drugfuture.com]

- 3. rxnchem.com [rxnchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. old.iupac.org [old.iupac.org]

- 8. 3-Nitrosalicylic acid(85-38-1) 1H NMR [m.chemicalbook.com]

- 9. This compound(164915-53-1) 13C NMR spectrum [chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-hydroxy-3-nitrobenzoic acid sodium salt properties

An In-depth Technical Guide to 2-Hydroxy-3-nitrobenzoic Acid Sodium Salt

Authored by a Senior Application Scientist

Foreword: A Molecule of Latent Potential

In the vast landscape of chemical reagents and pharmaceutical intermediates, certain molecules, while not household names, form the critical backbone of significant research and development endeavors. 2-Hydroxy-3-nitrobenzoic acid and its corresponding sodium salt represent one such class of compounds. While its isomers, particularly those with the nitro group at the 4 or 5-position, have well-documented roles as precursors to anti-inflammatory drugs like mesalazine[1], the 3-nitro isomer remains a subject of more specialized inquiry. This guide aims to consolidate the available technical data on 2-hydroxy-3-nitrobenzoic acid sodium salt, providing researchers, chemists, and drug development professionals with a foundational understanding of its properties, synthesis, and potential applications. We will delve into the established data for the parent acid and extrapolate the expected characteristics of its sodium salt, offering a scientifically grounded perspective for its use in the laboratory and beyond.

Core Chemical Identity and Physicochemical Properties

The subject of this guide is the sodium salt derived from 2-hydroxy-3-nitrobenzoic acid (also known as 3-Nitrosalicylic acid). The parent acid is the primary form for which extensive physical data is available. The formation of the sodium salt involves the deprotonation of the carboxylic acid group, a transformation that significantly alters key properties such as solubility and melting point.

Structural Representation and Key Identifiers

-

Parent Acid: 2-Hydroxy-3-nitrobenzoic Acid

-

Molecular Weight: 183.12 g/mol [4]

-

Target Compound: 2-Hydroxy-3-nitrobenzoic Acid Sodium Salt

-

Molecular Formula: C₇H₄NNaO₅

-

Molecular Weight: 205.10 g/mol

Comparative Physicochemical Data

The conversion of a carboxylic acid to its sodium salt introduces ionic character, leading to predictable shifts in its physical properties. The following table summarizes the known data for the parent acid and provides expected values for the sodium salt.

| Property | 2-Hydroxy-3-nitrobenzoic Acid (Parent Acid) | 2-Hydroxy-3-nitrobenzoic Acid Sodium Salt (Expected) | Rationale for Expected Properties |

| Appearance | Yellow crystalline powder[5] | Yellow to off-white solid | Salt formation typically does not drastically alter the color imparted by the nitroaromatic system. |

| Melting Point | 142-147 °C[4][5] | >300 °C (decomposes) | Ionic compounds have strong electrostatic forces, leading to much higher melting points compared to their covalent acid precursors. Decomposition is common at elevated temperatures. |

| Boiling Point | 389 °C at 760 mmHg[5] | Not Applicable | As an ionic solid, it will decompose before boiling. |

| Density | 1.631 g/cm³[5] | > 1.631 g/cm³ | The incorporation of a sodium atom increases the molecular weight without a proportional increase in volume, thus increasing density. |

| Aqueous Solubility | Sparingly soluble | Soluble | The ionic nature of the sodium carboxylate group allows for strong dipole-ion interactions with water, dramatically increasing solubility compared to the less polar parent acid. |

| pKa | ~2-3 (Estimated) | Not Applicable | The pKa refers to the acidity of the parent acid's carboxylic proton. The salt is the conjugate base. |

Synthesis and Characterization

The preparation of 2-hydroxy-3-nitrobenzoic acid sodium salt is a straightforward acid-base reaction. The primary challenge lies in the synthesis of the parent acid, which is typically achieved through the nitration of salicylic acid.

Synthesis of the Parent Acid: 2-Hydroxy-3-nitrobenzoic Acid

The regioselective nitration of salicylic acid is complex, as the hydroxyl (-OH) and carboxylic acid (-COOH) groups direct incoming electrophiles to different positions. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The primary products of salicylic acid nitration are 3-nitrosalicylic acid and 5-nitrosalicylic acid. Controlling the reaction conditions (temperature, nitrating agent, solvent) is crucial to maximize the yield of the desired 3-nitro isomer.

A generalized laboratory procedure involves the careful addition of a nitrating agent (e.g., nitric acid) to a solution of salicylic acid, often in a solvent like acetic acid or sulfuric acid, at low temperatures to control the reaction's exothermicity.

Preparation of 2-Hydroxy-3-nitrobenzoic Acid Sodium Salt: A Representative Protocol

This protocol describes the conversion of the parent acid to its sodium salt. This process is self-validating: successful conversion is confirmed by the complete dissolution of the sparingly soluble acid into the aqueous phase.

Materials:

-

2-Hydroxy-3-nitrobenzoic acid

-

Sodium hydroxide (NaOH), 1M aqueous solution

-

Deionized water

-

Ethanol

-

pH indicator strips or a calibrated pH meter

Step-by-Step Methodology:

-

Dissolution of Acid: Suspend 1.0 equivalent of 2-hydroxy-3-nitrobenzoic acid in a minimal amount of ethanol or an ethanol/water mixture in a round-bottom flask. The alcohol aids in wetting the solid and facilitating the reaction.

-

Neutralization: While stirring, slowly add 1.0 equivalent of 1M sodium hydroxide solution dropwise. The yellow solid will gradually dissolve as it converts to the more soluble sodium salt.

-

pH Monitoring: Monitor the pH of the solution. The target endpoint is a pH of ~7-8. Avoid making the solution strongly basic, which could promote side reactions or hydrolysis, especially upon heating.

-

Solvent Removal: Once all the solid has dissolved and the pH is stable, remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation and Drying: The resulting solid is the crude sodium salt. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. Dry the final product under vacuum to remove any residual water.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of the sodium salt.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The most telling change will be in the hydroxyl and carbonyl regions. The broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) in the parent acid's spectrum will disappear.[2] The sharp C=O stretch of the carboxylic acid (~1700 cm⁻¹) will be replaced by two characteristic asymmetric (~1610-1550 cm⁻¹) and symmetric (~1420-1300 cm⁻¹) stretches of the carboxylate anion (COO⁻). The phenolic O-H stretch (~3200-3600 cm⁻¹) will remain.

-

Mass Spectrometry (MS): For the parent acid, electron ionization (EI) mass spectra are available, showing the molecular ion peak.[3] For the sodium salt, techniques like Electrospray Ionization (ESI) would be more appropriate. In negative ion mode (ESI-), the spectrum would show a peak corresponding to the deprotonated acid [M-H]⁻ at an m/z of 182.01. In positive ion mode (ESI+), one might observe an ion corresponding to [M+Na]⁺ at an m/z of 228.00.

Applications and Research Potential

The utility of 2-hydroxy-3-nitrobenzoic acid sodium salt is primarily as a research chemical and a building block for more complex molecules. Its structural features—a carboxylic acid, a hydroxyl group, and a nitro group—offer multiple handles for chemical modification.

Intermediate in Chemical Synthesis

-

Pharmaceutical Precursor: Isomers of this compound are vital in drug synthesis.[1][6] For example, the reduction of the nitro group to an amine is a common transformation. The resulting 2-hydroxy-3-aminobenzoic acid is a valuable scaffold. A known process describes the conversion of 3-nitrosalicylic acid or its salts to 2-amino-3-nitrobenzoic acid by heating with ammonium hydroxide, demonstrating the lability of the hydroxyl group to nucleophilic substitution under certain conditions.[7]

-

Dye and Pigment Synthesis: Nitroaromatic compounds are often precursors to azo dyes. The nitro group can be reduced to an amino group, which can then be diazotized and coupled to form chromophores.[8]

Diagram: Potential Application Pathways

Caption: Potential synthetic routes starting from the title compound.

Biological and Biochemical Research

-

Screening for Bioactivity: Given that derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of enzymes like SIRT5, a sirtuin deacetylase involved in metabolism[9], this compound and its derivatives could be valuable candidates for screening libraries to identify new enzyme inhibitors.

-

Chelating Agent: The salicylic acid backbone is a known chelator of metal ions. The compound could be investigated for its ability to bind various metal ions, a property useful in analytical chemistry or as a potential therapeutic strategy.

Safety, Handling, and Toxicology

The safety profile of the sodium salt is expected to be similar to that of the parent acid and related nitroaromatic compounds. It should be handled with appropriate precautions in a laboratory setting.

Hazard Identification

Based on data for the parent acid and related salts, the compound should be considered hazardous.[10]

-

Respiratory Irritation: May cause respiratory irritation.[5][11]

-

Acute Toxicity: The parent acid has a reported oral LDLo (Lowest published lethal dose) in rats of 500 mg/kg.[4] The toxicological properties have not been fully investigated.[10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[12]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10][11]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10][11]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

2-Hydroxy-3-nitrobenzoic acid sodium salt is a compound defined by the versatile reactivity of its constituent functional groups. While direct applications are not extensively documented, its role as a chemical intermediate is clear. Its synthesis from salicylic acid, though requiring careful control of regioselectivity, is achievable through standard nitration chemistry, and its subsequent conversion to the sodium salt is a trivial acid-base neutralization. For researchers in medicinal chemistry, materials science, and synthetic organic chemistry, this compound offers a valuable and reactive scaffold. A thorough understanding of its properties, derived from the data of its parent acid and the fundamental principles of ionic salts, is the first step toward unlocking its full potential in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]

- 3. Benzoic acid, 2-hydroxy-3-nitro- [webbook.nist.gov]

- 4. 2-Hydroxy-3-nitrobenzoic acid | CAS#:85-38-1 | Chemsrc [chemsrc.com]

- 5. 2-Hydroxy-3-nitrobenzoic acid, CAS No. 85-38-1 - iChemical [ichemical.com]

- 6. nbinno.com [nbinno.com]

- 7. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

3-Nitrosalicylic Acid vs 5-Nitrosalicylic Acid synthesis

An In-depth Technical Guide to the Synthesis of 3-Nitrosalicylic Acid and 5-Nitrosalicylic Acid

Introduction: The Dichotomy of Salicylic Acid Nitration

Salicylic acid, or 2-hydroxybenzoic acid, is a cornerstone aromatic compound, pivotal in organic synthesis and renowned for its therapeutic applications, most notably as the precursor to aspirin. The introduction of a nitro group (—NO₂) onto its aromatic ring via electrophilic nitration unlocks a new tier of chemical intermediates, primarily 3-nitrosalicylic acid and 5-nitrosalicylic acid. These isomers are valuable precursors in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] For instance, 5-nitrosalicylic acid is a key intermediate for mesalazine, a drug used to treat inflammatory bowel disease, while 3-nitrosalicylic acid derivatives are explored for various pharmaceutical applications.[1][2]

The core challenge in synthesizing these isomers lies in controlling the regioselectivity of the nitration reaction. The salicylic acid molecule presents a fascinating case of competing electronic effects. The hydroxyl (—OH) group is a powerful activating, ortho-, para-directing group, while the carboxylic acid (—COOH) group is a deactivating, meta-directing group. This electronic tug-of-war dictates where the incoming electrophile, the nitronium ion (NO₂⁺), will attack the benzene ring. This guide provides a detailed exploration of the underlying chemical principles and field-proven methodologies for the selective synthesis of both 3-nitrosalicylic acid and 5-nitrosalicylic acid, tailored for researchers and drug development professionals.

Pillar 1: The Mechanistic Landscape of Salicylic Acid Nitration

The nitration of salicylic acid is a classic electrophilic aromatic substitution reaction. The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from nitric acid in the presence of a strong acid catalyst like sulfuric acid.

The directing effects of the substituents on the salicylic acid ring are paramount. The —OH group, through its lone pairs of electrons, strongly donates electron density into the ring (a +R effect), particularly at the ortho (positions 3 and 6) and para (position 5) positions. This makes these positions highly susceptible to electrophilic attack. Conversely, the —COOH group withdraws electron density from the ring (a -R effect), deactivating it towards electrophilic attack, and directs incoming groups to the meta position (position 5 relative to the carboxyl group).

In this scenario, the activating, ortho-, para-directing influence of the hydroxyl group overwhelmingly dominates the deactivating effect of the carboxyl group. Therefore, substitution occurs primarily at the positions activated by the —OH group. The 5-position is para to the hydroxyl group, and the 3-position is ortho. Both are electronically favored, leading to the formation of a mixture of 5-nitrosalicylic acid and 3-nitrosalicylic acid.[3][4][5]

Pillar 2: Synthesis of 5-Nitrosalicylic Acid - The Predominant Isomer

Due to the strong para-directing effect of the hydroxyl group, 5-nitrosalicylic acid is typically the major product in most direct nitration procedures. Various methods have been optimized to maximize its yield and purity.

Common Synthetic Routes

-

Urea Nitrate in Sulfuric Acid: This method is reported to produce high yields of 5-nitrosalicylic acid.[2] Urea nitrate serves as a convenient and solid source of the nitrating agent.

-

Nitric Acid in Acetic Acid: This system is a milder alternative to the classic mixed acid (HNO₃/H₂SO₄) and offers advantages in terms of safety and waste minimization.[4][5]

-

"Green" Nitration: Greener approaches utilizing reagents like calcium nitrate in acetic acid have been developed to reduce the reliance on highly corrosive strong acids.[6]

-

Microreactor Technology: Modern continuous flow processes in microreactors offer superior control over reaction temperature and mixing, leading to enhanced safety, stable product quality, and high yields, often in residence times of seconds to minutes.[7][8][9][10]

Experimental Protocol: Synthesis of 5-Nitrosalicylic Acid via Urea Nitrate

This protocol is adapted from a high-yield procedure reported in the literature.[2]

Materials:

-

Salicylic Acid (13.8 g, 0.10 mol)

-

Concentrated Sulfuric Acid (98%, 40 mL)

-

Urea Nitrate (14.8 g, 0.12 mol)

-

Ice

Procedure:

-

In a 250 mL flask equipped with a magnetic stirrer and placed in an ice bath, dissolve salicylic acid (13.8 g) in concentrated sulfuric acid (40 mL).

-

Cool the solution to 0°C.

-

While maintaining the temperature at approximately 0°C and stirring vigorously, slowly add urea nitrate (14.8 g) in small portions over 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to 25°C and continue stirring for 6 hours.

-

Pour the reaction mixture into 100 g of ice water. A solid precipitate will form.

-

Collect the crude product by filtration and wash it with cold water.

-

Recrystallize the crude solid from 75% ethanol aqueous solution (approx. 50 mL).

-

Filter the purified crystals, dry them, to obtain pure 5-nitrosalicylic acid.

Expected Outcome:

-

Yield: ~86% (15.8 g)[2]

-

Appearance: Light yellow needle-like crystals[11]

-

Melting Point: 229-231°C (literature value: 228-230°C)[2][11]

Pillar 3: Synthesis of 3-Nitrosalicylic Acid - A Challenge of Selectivity and Separation

The synthesis of pure 3-nitrosalicylic acid is significantly more challenging because it is typically formed as the minor isomer. The strategy, therefore, shifts from maximizing a single product to finding conditions that produce a favorable isomer ratio and, most critically, an effective method for separation.

Synthetic and Separation Strategies

A successful approach involves a two-stage process: first, a nitration reaction that produces a mixture of the 3- and 5-isomers, followed by a meticulous separation.

-

Nitration with 2-Propyl Nitrate: Using a nitrating system of 2-propyl nitrate with sulfuric acid and a phase-transfer catalyst can yield a mixture containing a substantial amount of the 3-nitro isomer, with reported ratios of 3-nitro to 5-nitro as high as 56:44.[1][12][13]

-

Separation via Fractional Crystallization: The key to isolating the 3-isomer lies in the differential solubility of its salts. The potassium salt of 3-nitrosalicylic acid is significantly less soluble in water than the potassium salt of the 5-nitro isomer. By treating the isomer mixture with potassium carbonate, the less soluble potassium 3-nitrosalicylate can be selectively precipitated and isolated.[1][12][13]

Experimental Protocol: Synthesis and Separation of 3-Nitrosalicylic Acid

This protocol is based on the method described by Hummel et al.[1][12][13]

Part A: Nitration to Obtain Isomer Mixture

-

This part involves potent reagents and should be performed with extreme caution.

-

Follow a procedure using 2-propyl nitrate and sulfuric acid to obtain the crude mixture of 3- and 5-nitrosalicylic acids. The reported yield of the mixed isomers is around 64%.[12]

Part B: Separation and Isolation

-

Salt Formation: Place the mixture of isomeric acids (17.7 g, 0.097 mol) into a 1000 mL flask. Carefully add a 1.45 M solution of potassium carbonate (270 mL) under vigorous stirring, followed by 180 mL of distilled water.

-

Heating and Cooling: Heat the dark-orange suspension in an oil bath (110°C) until the solution becomes clear. Allow the solution to cool slowly to 20°C.

-

Crystallization and Filtration: A yellow precipitate of potassium 3-nitrosalicylate will form. Filter the precipitate through a glass frit, wash it with ice-cold water (2 x 50 mL), and dry it by suction. The yield of the potassium salt is approximately 31% overall.[13]

-

Conversion to Free Acid: Transfer the purified potassium 3-nitrosalicylate (10.0 g, 0.045 mol) to a flask with deionized water (240 mL). Heat the mixture to boiling with vigorous stirring until a clear solution is obtained.

-

Acidification: Add concentrated hydrochloric acid (37%, 3.8 mL) dropwise. A precipitate will form and then redissolve upon continued heating and stirring.

-

Final Crystallization: Allow the hot solution to cool to room temperature, then refrigerate at 5°C for 30 minutes.

-

Isolation: Filter the precipitated 3-nitrosalicylic acid, wash with ice-cold water, and dry to yield the pure product. The final overall yield is reported to be around 30%.[12]

Comparative Analysis and Data Presentation

| Parameter | 5-Nitrosalicylic Acid Synthesis | 3-Nitrosalicylic Acid Synthesis |

| Primary Goal | Maximize yield of the major isomer. | Achieve a favorable isomer ratio and perform efficient separation. |

| Example Reagent System | Urea Nitrate / H₂SO₄[2] | 2-Propyl Nitrate / H₂SO₄[1][12] |

| Key Challenge | Controlling exothermicity, ensuring purity. | Separation of the 3-isomer from the more abundant 5-isomer. |

| Purification Method | Direct recrystallization of the crude product. | Fractional crystallization of potassium salts followed by acidification.[1][12][13] |

| Typical Overall Yield | High (e.g., ~86%)[2] | Moderate (e.g., ~30%)[12] |

| Melting Point | 228-230 °C[11] | 148 °C (anhydrous)[14] |

Critical Safety Considerations: A Non-Negotiable Pillar

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive, reactive nature of the reagents involved.

-

Thermal Runaway: Nitrations are highly exothermic.[15][16] Inadequate temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially leading to explosions.[17] The formation of highly explosive polynitrated byproducts, such as picric acid, is a significant risk if the reaction is not controlled.[17]

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[18][19] Their fumes are toxic and can cause severe respiratory irritation.[19][20]

-

Safe Handling Practices:

-

All nitration procedures must be conducted in a well-ventilated chemical fume hood.[18]

-

Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat, is mandatory.[18][19]

-

Reactions should be performed in an ice bath to dissipate heat effectively.

-

Nitrating agents should be added slowly and in a controlled manner.

-

Never mix nitric acid waste with organic solvents or other reactive waste streams.[21]

-

Conclusion

The syntheses of 3-nitrosalicylic acid and 5-nitrosalicylic acid from a common precursor exemplify a classic challenge in organic chemistry: controlling regioselectivity. The synthesis of 5-nitrosalicylic acid, the electronically favored product, is a relatively straightforward process focused on optimizing reaction conditions for high yield. In contrast, obtaining pure 3-nitrosalicylic acid is a more intricate task where the critical step is not the initial reaction but the subsequent, meticulous separation from its dominant isomer. The choice of nitrating agent can influence the isomer ratio, but an effective purification strategy, such as the fractional crystallization of potassium salts, is indispensable for isolating the 3-nitro isomer. As the field advances, the adoption of technologies like continuous flow microreactors promises to make these powerful, yet hazardous, reactions safer, more efficient, and more controllable for industrial and research applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Page loading... [guidechem.com]

- 3. brainly.in [brainly.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google Patents [patents.google.com]

- 9. Nitration of Salicylic Acid using laboraotry techniques. | PPTX [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-Nitrosalicylic Acid [drugfuture.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-Nitrosalicylic Acid [drugfuture.com]

- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 16. researchgate.net [researchgate.net]

- 17. Batch salicylic acid nitration by nitric acid/acetic acid mixture under isothermal, isoperibolic and adiabatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. ehs.com [ehs.com]

- 20. ehs.washington.edu [ehs.washington.edu]

- 21. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Nitrosalicylic Acid and Its Sodium Salt

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Nitrosalicylic Acid (3-NSA) and its corresponding sodium salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural identity, solubility, and thermal characteristics. It outlines detailed protocols for its synthesis, purification, and analytical characterization, emphasizing the challenges of regioselectivity. Furthermore, this guide discusses the applications of 3-NSA, particularly its critical role as a corrosion inhibitor, a ligand in chelation therapy, and a certified reference material for impurity analysis in pharmaceuticals like Mesalamine. Safety, handling, and storage protocols are also detailed to ensure proper laboratory practice.

Chemical Identity and Structure

3-Nitrosalicylic acid, systematically named 2-hydroxy-3-nitrobenzoic acid, is an aromatic organic compound. Its structure consists of a benzoic acid core substituted with a hydroxyl group at the C2 position and a nitro group at the C3 position. This substitution pattern dictates its chemical reactivity and physical properties. The sodium salt is formed by the deprotonation of the carboxylic acid group, which significantly enhances its aqueous solubility.

| Identifier | 3-Nitrosalicylic Acid | 3-Nitrosalicylic Acid Sodium Salt |

| IUPAC Name | 2-hydroxy-3-nitrobenzoic acid[1] | Sodium 2-hydroxy-3-nitrobenzoate |

| Synonyms | 3-NSA, Mesalamine Impurity R[1][2] | Sodium 3-nitrosalicylate |

| CAS Number | 85-38-1[1][3] | 164915-53-1[4] |

| Molecular Formula | C₇H₅NO₅[1][3] | C₇H₄NNaO₅ |

| Molecular Weight | 183.12 g/mol [1][3] | 205.10 g/mol [4] |

| InChI | 1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)[1] | 1S/C7H5NO5.Na/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;/h1-3,9H,(H,10,11);/q;+1/p-1[4] |

| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C(=O)O[1] | [Na+].O=C([O-])C1=C(O)C(=CC=C1)--INVALID-LINK--=O[4] |

A monohydrate form of 3-Nitrosalicylic Acid is also documented (CAS No: 6035-14-9), with a molecular formula of C₇H₇NO₆ and a molecular weight of 201.13 g/mol .[5]

Physical Properties

The physical state and solubility of 3-NSA are critical parameters for its handling, formulation, and application. The compound is typically a crystalline solid, and its solubility is highly dependent on the solvent's polarity and the presence of the salifiable carboxylic acid group.

| Property | Description | References |

| Appearance | White to light yellow or greenish crystalline powder. | [6][7] |

| Melting Point | 142 - 150 °C (anhydrous). | [7][8] |

| Solubility | Slightly soluble in water. Freely soluble in ethanol, methanol, benzene, chloroform, and ether. Solubility in water increases with temperature. The sodium salt is expected to have significantly higher aqueous solubility. | [7][9] |

Spectroscopic Profile for Structural Elucidation

A definitive identification and structural confirmation of 3-Nitrosalicylic Acid relies on a combination of spectroscopic techniques. NMR and IR spectroscopy are fundamental for elucidating the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum of the sodium salt shows distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.[4]

¹H NMR Data (Sodium Salt in DMSO-d₆, 399.65 MHz) [4]

| Assign. | Chemical Shift (δ) ppm |

|---|---|

| Aromatic H | 8.014 |

| Aromatic H | 7.917 |

| Aromatic H | 6.591 |

| -OH/-COOH | 18.8 (very broad) |

Note: The broad signal at 18.8 ppm likely corresponds to the exchangeable phenolic and/or residual carboxylic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of 3-NSA exhibits characteristic absorption bands corresponding to the hydroxyl, carboxylic acid, and nitro groups.[10]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3400-2400 (broad) | O-H | Carboxylic acid and Phenolic O-H stretch |

| ~1700 | C=O | Carboxylic acid C=O stretch |

| ~1600, 1470 | C=C | Aromatic ring C=C stretch |

| ~1530, 1350 | N-O | Asymmetric & Symmetric NO₂ stretch |

Chemical Properties and Synthesis

Reactivity and Stability

3-Nitrosalicylic acid is stable under normal laboratory conditions.[11] Its primary reactivity stems from three functional groups:

-

Carboxylic Acid: Undergoes typical reactions such as esterification and deprotonation with bases to form salts.

-

Phenolic Hydroxyl: Weakly acidic and can be deprotonated by strong bases. It also activates the aromatic ring towards electrophilic substitution.

-

Nitro Group: Can be reduced to an amino group (e.g., to form 3-aminosalicylic acid), a reaction of significant interest in the synthesis of pharmaceutical derivatives and analogs. The reduction of a similar compound, 3,5-dinitrosalicylic acid, to 3-amino-5-nitrosalicylic acid is a well-known reaction.[12]

Synthesis Workflow

The synthesis of 3-NSA is primarily achieved through the electrophilic nitration of salicylic acid.[7] A significant challenge in this process is controlling the regioselectivity. The hydroxyl and carboxyl groups direct incoming electrophiles, leading to a mixture of 3-nitro and 5-nitro isomers.[9][13] The separation of these isomers is the most critical step to obtaining a pure product. The subsequent conversion to the sodium salt is a straightforward acid-base neutralization.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis and Purification

This protocol is adapted from established methods involving the nitration of salicylic acid and subsequent purification.[13][14] The key to success is careful temperature control during nitration and exploiting solubility differences for purification.

Step 1: Nitration of Salicylic Acid

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 100 g of salicylic acid to 1200 mL of sulfuric acid (d=1.52 g/mL), maintaining the temperature between 10-15°C.[14]

-

Separately, prepare a solution of 130 g of sodium nitrite in 150 mL of water.[14]

-

Slowly add the sodium nitrite solution to the salicylic acid/sulfuric acid mixture, ensuring the temperature does not exceed 15°C. This requires slow, dropwise addition and efficient cooling.

-

After the addition is complete, stir the mixture for 4 hours at 10-15°C.[14]

-

Remove the ice bath and allow the mixture to warm to 50°C. Hold at this temperature until the evolution of nitrous fumes ceases.[14]

-

Pour the reaction mixture into a large volume of ice water to precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with cold water, and air dry. The solid is a mixture of 3-nitrosalicylic acid and 5-nitrosalicylic acid.

Step 2: Purification by Fractional Crystallization

-

Rationale: The 3-nitro and 5-nitro isomers exhibit different solubilities in water, with the 3-nitro isomer being slightly more soluble in hot water.[9] This difference can be exploited for separation.

-

Transfer the crude isomer mixture to a flask and add a minimal amount of boiling water to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature. The less soluble 5-nitrosalicylic acid will crystallize out first.

-

Filter the solution to remove the 5-nitro isomer crystals.

-

Cool the filtrate further in an ice bath to crystallize the 3-nitrosalicylic acid.

-

Filter the fine, needle-like crystals of 3-NSA, wash with a small amount of ice-cold water, and dry under vacuum.

-

Purity should be checked by HPLC and melting point analysis. Repeat recrystallization if necessary.

Step 3: Conversion to Sodium Salt

-

Dissolve the purified 3-nitrosalicylic acid in ethanol.

-

Add one molar equivalent of sodium hydroxide solution dropwise with stirring.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a non-negotiable step in scientific research and drug development. A multi-faceted approach ensures the material meets required specifications.

Caption: Analytical workflow for quality control of 3-Nitrosalicylic Acid.

Applications and Relevance in Drug Development

While a specialized chemical, 3-Nitrosalicylic Acid has several documented applications:

-

Corrosion Inhibition: It can be used as a supporting electrolyte for the electrodeposition of protective polymer films (e.g., polypyrrole) on metals.[15]

-

Chelation Therapy: 3-NSA can act as a ligand to form complexes with metals like iron and aluminum.[15]

-

Dye Chemistry: It serves as a precursor or intermediate in the synthesis of various dyes.[7]

-

Agrochemicals: It is described as a nitrohumic acid, which can bind to micronutrients like molybdenum to enhance soil fertility.[3][15]

In the context of drug development , its most significant role is as a pharmaceutical secondary standard . 3-Nitrosalicylic Acid is a known process impurity in the manufacturing of Mesalamine (also known as 5-aminosalicylic acid), a drug widely used to treat inflammatory bowel disease.[2][6][16][17] Therefore, well-characterized 3-NSA is essential for developing and validating analytical methods to quantify this impurity, ensuring the safety and quality of the final drug product.

Safety, Handling, and Storage

Proper handling of 3-Nitrosalicylic Acid is crucial due to its hazardous properties. All personnel should consult the Safety Data Sheet (SDS) before use.

| Pictogram | Signal Word | Hazard Statements |

|---|

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

-

Safe Handling:

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[18][19]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18][19]

-

Avoid formation of dust and aerosols.[18]

-

Wash hands thoroughly after handling.[19]

-

-

Storage:

Conclusion

3-Nitrosalicylic Acid and its sodium salt are valuable chemical compounds with well-defined physical and spectroscopic properties. While its synthesis presents a classic regioselectivity challenge, established purification protocols can yield high-purity material. Its utility spans from materials science to agriculture, with a particularly vital role in the pharmaceutical industry as a reference standard for impurity control in Mesalamine. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. 3-Nitrosalicylic acid | C7H5NO5 | CID 6807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rxnchem.com [rxnchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound(164915-53-1) 13C NMR spectrum [chemicalbook.com]

- 5. 3-Nitrosalicylic acid monohydrate | C7H7NO6 | CID 71586850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mesalazine (Mesalamine) EP Impurity R (3-Nitrosalicylic Ac… [cymitquimica.com]

- 7. 3-Nitrosalicylic Acid [drugfuture.com]

- 8. 3-Nitrosalicylic Acid | 85-38-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 3-Nitrosalicylic acid(85-38-1) IR Spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 3-Amino-5-nitrosalicylic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. 3-Nitrosalicylic acid | 85-38-1 [chemicalbook.com]

- 16. theclinivex.com [theclinivex.com]

- 17. tlcstandards.com [tlcstandards.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. tcichemicals.com [tcichemicals.com]

3-Nitrosalicylic Acid Sodium Salt molecular weight

An In-depth Technical Guide to 3-Nitrosalicylic Acid Sodium Salt A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitrosalicylic Acid and its sodium salt, with a primary focus on its molecular weight and physicochemical properties. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, applications, and safety considerations associated with this compound. By synthesizing technical data with practical insights, this guide serves as an authoritative resource, explaining the causality behind experimental choices and grounding all claims in verifiable, cited literature. The significance of converting the parent acid to its sodium salt form is explored within the context of pharmaceutical development, highlighting the strategic advantages in modifying a compound's properties to enhance its therapeutic potential.

Introduction

3-Nitrosalicylic acid (2-Hydroxy-3-nitrobenzoic acid) is an important chemical intermediate derived from the nitration of salicylic acid.[1] While the parent acid has its own utility, particularly in dye chemistry, its properties can be strategically modified for broader applications through the formation of salts.[1][2] The sodium salt of 3-Nitrosalicylic Acid is of particular interest in the pharmaceutical and chemical research sectors.

The process of converting an Active Pharmaceutical Ingredient (API) into a salt is a cornerstone of drug development, with an estimated 50% of all drugs administered as salts.[3][4] This conversion is not merely a chemical formality; it is a critical strategy to overcome suboptimal physicochemical or biopharmaceutical properties of the parent molecule, such as poor solubility, stability, or bioavailability.[3][4] This guide will provide the core technical data for this compound and contextualize its relevance within the broader principles of pharmaceutical salt selection.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in any scientific endeavor. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in synthesis, formulation, and analytical testing.

Molecular Formula and Weight

The molecular weight of the compound varies depending on whether it is in its acidic, salt, or hydrated form. It is crucial to use the correct value corresponding to the specific form of the material being used.

| Compound Form | Molecular Formula | Molar Mass ( g/mol ) | Source(s) |

| This compound | C₇H₄NNaO₅ | 205.10 | |

| 3-Nitrosalicylic Acid (Anhydrous) | C₇H₅NO₅ | 183.12 | [1][5][6] |

| 3-Nitrosalicylic Acid Monohydrate | C₇H₇NO₆ | 201.13 | [7] |

Additional Physicochemical Data

The following table summarizes other key properties of the parent acid, 3-Nitrosalicylic Acid, which inform the handling, storage, and application of both the acid and its corresponding sodium salt.

| Property | Value | Source(s) |

| Appearance | Yellow crystalline solid | [1][6] |

| CAS Number | 85-38-1 | [1][8][5] |

| Melting Point | 142-147 °C | [8] |

| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene, chloroform, ether. | [1] |

| Density | 1.63 g/cm³ | [6] |

Synthesis and Manufacturing

The production of this compound is a two-stage process: first, the synthesis of the parent acid, and second, its conversion to the sodium salt. The regioselectivity of the initial nitration step is a critical challenge that dictates the purity of the final product.

Synthesis of 3-Nitrosalicylic Acid

The primary method for synthesizing 3-Nitrosalicylic Acid is the direct nitration of salicylic acid. This reaction is notoriously difficult to control, as it typically yields a mixture of 3-nitro and 5-nitro isomers.[1][9] The reaction conditions, particularly temperature and the choice of nitrating agent, are paramount to maximizing the yield of the desired 3-nitro isomer.

Expert Insight: The nitration of salicylic acid is a highly exothermic reaction. Failure to maintain strict temperature control (e.g., below 15°C) can lead to the formation of undesired byproducts, including dinitrated compounds and even potentially explosive picric acid.[10][11] This necessitates the use of ice baths and slow, controlled addition of reagents.

The following diagram illustrates a typical workflow for the synthesis and purification of 3-Nitrosalicylic Acid.

Caption: Experimental workflow for the synthesis and purification of 3-Nitrosalicylic Acid.

Experimental Protocol: Synthesis of 3-Nitrosalicylic Acid (This protocol is a synthesis of established methods and should be performed with appropriate safety precautions by trained personnel.)[12][13]

-

Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 100 g of salicylic acid to 1200 mL of sulfuric acid (d=1.52 g/mL), ensuring the temperature is maintained between 10-15°C.[13]

-

Nitration: To this mixture, slowly add 130 g of sodium nitrite dissolved in 150 mL of water. The rate of addition must be carefully controlled to keep the temperature within the 10-15°C range.[13]

-

Reaction: Continue stirring the mixture for 4 hours at 10-15°C.

-

Warming: After 4 hours, warm the mixture to 50°C and hold until the evolution of nitrous fumes ceases.[13] This step helps to drive the reaction to completion.

-

Crystallization: Cool the reaction mixture. The product, 3-Nitrosalicylic Acid, will crystallize out of the solution.

-

Purification: Filter the crude product, wash thoroughly with cold water, and recrystallize from hot water to yield purified needles of 3-Nitrosalicylic Acid.[13]

Formation of this compound

The conversion of the parent acid to its sodium salt is a straightforward acid-base neutralization. This process is typically high-yielding and serves to improve the aqueous solubility of the compound.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve a known molar quantity of purified 3-Nitrosalicylic Acid in a suitable solvent, such as ethanol.

-

Neutralization: Add one molar equivalent of sodium hydroxide (or another suitable sodium base like sodium bicarbonate) dissolved in water, dropwise, while stirring.

-

Isolation: The sodium salt will precipitate out of the solution. The product can be isolated by filtration or by removing the solvent under reduced pressure.

-

Drying: Dry the resulting solid in a vacuum oven to remove any residual solvent.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized material, a suite of analytical techniques must be employed.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of the final product and quantifying the ratio of 3-nitro to 5-nitro isomers.[8] A purity of ≥98.0% is a common commercial standard.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the compound, ensuring the nitro group is in the correct position on the aromatic ring.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (-COOH), and nitro (-NO₂) groups.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[14]

Applications in Research and Drug Development

The utility of this compound extends from its role as a chemical intermediate to its potential in pharmaceutical formulations.

Rationale for Pharmaceutical Salt Selection

The decision to develop a salt form of a drug is driven by the need to optimize its properties for therapeutic use. The parent 3-Nitrosalicylic Acid, being an organic acid, has limited aqueous solubility.[1] Converting it to the sodium salt dramatically increases its polarity and, consequently, its solubility in water. This is a critical consideration for many drug delivery routes.

The diagram below illustrates the key objectives and benefits of pharmaceutical salt formation.

Caption: Rationale for converting an API into a salt form in drug development.

This strategic modification can lead to:

-

Improved Bioavailability: Higher solubility often leads to a faster dissolution rate in the gastrointestinal tract, which can significantly improve the rate and extent of drug absorption.[15]

-

Enhanced Stability: Certain salt forms can be more crystalline and less hygroscopic than the parent drug, leading to better chemical and physical stability during storage.

-

Simplified Formulation: A highly soluble salt form is often easier to formulate into various dosage forms, especially aqueous solutions for injection.

Other Applications

Beyond pharmaceuticals, 3-Nitrosalicylic Acid and its derivatives are used as:

-

Corrosion Inhibitors: It can be used as a supporting electrolyte for the electrodeposition of protective polymer films on metals.[2]

-

Chelating Agents: It can act as a ligand to form complexes with metal ions like iron and aluminum.[2]

Safety and Handling

3-Nitrosalicylic Acid is classified as an irritant. All handling should be performed in accordance with the Safety Data Sheet (SDS) and good laboratory practices.[5][16]

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 | [5][17] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [5][17] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 | [5][17] |

Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area, preferably a fume hood.

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat.

-

Respiratory Protection: If dust is generated, use an approved N95 (US) or equivalent dust mask.[16]

Conclusion

This compound is a compound whose value is understood through both its intrinsic chemical properties and the strategic advantages conferred by its salt form. With a molecular weight of 205.10 g/mol , it stands as a chemically modified version of its parent acid, engineered for enhanced utility, particularly in applications requiring high aqueous solubility. For researchers and drug developers, a thorough understanding of its synthesis, characterization, and the rationale behind its use is essential for leveraging its full potential in creating safer, more effective chemical and pharmaceutical products.

References

- 1. 3-Nitrosalicylic Acid [drugfuture.com]

- 2. 3-Nitrosalicylic acid | 85-38-1 [chemicalbook.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Nitrosalicylic acid | C7H5NO5 | CID 6807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-Nitrosalicylic acid monohydrate | C7H7NO6 | CID 71586850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-硝基水杨酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-Nitrosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. This compound(164915-53-1) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

Mechanism of action for 3-Nitrosalicylic Acid

An In-depth Technical Guide to the Mechanism of Action of 3-Nitrosalicylic Acid

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for 3-Nitrosalicylic Acid (3-NSA). As direct research into the specific molecular interactions of 3-NSA is limited, this document establishes a mechanistic framework by examining its constituent moieties: the salicylic acid (SA) backbone and the nitro group. We will delve into the well-established anti-inflammatory and antioxidant properties of salicylic acid, primarily mediated through the inhibition of the NF-κB signaling pathway and the chelation of pro-oxidant metal ions. Furthermore, we will explore the critical role of nitric oxide (NO), a related signaling molecule, in mediating the apoptotic effects of salicylic acid in oncological contexts. Insights from structurally related nitro-aspirin compounds will be used to infer the potential contribution of the nitro group to the overall pharmacological profile of 3-NSA. This guide synthesizes current knowledge to provide a robust, scientifically-grounded perspective for researchers and drug development professionals, complete with detailed experimental protocols and visual pathway diagrams to facilitate further investigation.

Introduction to 3-Nitrosalicylic Acid: A Profile

3-Nitrosalicylic Acid (3-NSA) is an aromatic organic compound and a nitrated derivative of salicylic acid.[1] Structurally, it is characterized by a carboxylic acid and a hydroxyl group attached to a benzene ring, with a nitro group positioned at the third carbon relative to the carboxyl moiety.

Chemical Identity:

| Property | Value |

|---|---|

| CAS Number | 85-38-1[2] |

| Molecular Formula | C₇H₅NO₅[3] |

| Molecular Weight | 183.12 g/mol [3] |

| IUPAC Name | 2-Hydroxy-3-nitrobenzoic acid[2] |

The synthesis of 3-NSA, along with its isomer 5-Nitrosalicylic acid, is typically achieved through the nitration of salicylic acid using a combination of nitric and sulfuric acids.[1][4] While it has applications in dye chemistry and as a corrosion inhibitor, its biological mechanism of action is less understood than its parent compound.[1][5] This guide will therefore build its mechanistic analysis from the foundational properties of the salicylate core and the influence of the nitro functional group.

The Salicylate Core: Foundational Mechanisms of Action

The biological activities of 3-NSA are fundamentally anchored in the well-characterized mechanisms of its parent compound, salicylic acid.

Anti-inflammatory Action: Inhibition of the NF-κB Pathway

A primary anti-inflammatory mechanism of salicylic acid is its ability to suppress the transcription of key pro-inflammatory genes, including cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[6] This is not achieved by direct enzymatic inhibition, but rather through the upstream inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[6]

Causality of Action: In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory response genes. Salicylic acid disrupts this cascade, although the precise upstream target is still a subject of intense research. By inhibiting NF-κB activation, SA effectively downregulates the expression of a wide array of inflammatory mediators.

Antioxidant Properties and Iron Chelation

Salicylic acid is a well-documented inhibitor of oxidative stress.[6] One of its key antioxidant mechanisms is the ability to chelate metal ions, particularly iron.[6] Iron plays a pivotal role in the Fenton reaction, which generates highly reactive hydroxyl radicals, leading to lipid peroxidation and cellular damage. By binding iron, salicylic acid incapacitates its ability to participate in this damaging reaction. This property is shared by other known applications of 3-NSA, which is used as a ligand to form complexes with iron and aluminum for chelation therapy.[5]

The Nitro Group and Nitric Oxide Signaling

The presence of the nitro group on the salicylate backbone introduces the potential for novel or modulated biological activity, primarily through its relationship with nitric oxide (NO) signaling.

NO-Mediated Apoptosis in Cancer Cells

Studies on salicylic acid have demonstrated its capacity to induce apoptosis in cancer cells, and this effect is strongly linked to the nitric oxide pathway.[7][8] High concentrations of SA have been shown to induce a dose-dependent release of NO and increase the activity of nitric oxide synthase (NOS) in hepatoma cell lines.[7] The generated NO then acts as a key signaling molecule in the apoptotic cascade. This process can be attenuated by NOS inhibitors, confirming the pathway's dependence on NO signaling.[8]

This suggests that a core function of the salicylate structure is to modulate the cellular NO environment, which in turn triggers programmed cell death in susceptible cancer cells.

Mechanistic Insights from Related NO-Donating Salicylates

While 3-NSA is not strictly a NO-donor in the same class as compounds like nitro-aspirin, the behavior of these related molecules provides a valuable model for understanding how a nitro-functionalized salicylate might behave.

-

para-NO-ASA: This NO-donating aspirin derivative potently induces apoptosis in chronic lymphocytic leukemia cells. Its mechanism involves the activation of the intrinsic apoptosis pathway (caspase-9 and -3 cleavage) and downregulation of the pro-survival Wnt/β-catenin signaling pathway.[9]

-

NCX4040 (Nitro-aspirin): In prostate cancer cells, this compound induces apoptosis by generating hydrogen peroxide (H₂O₂), leading to significant oxidative stress and mitochondrial-mediated cell death.[10]

These examples demonstrate that attaching a nitrogen-oxide moiety to a salicylate scaffold can create potent pro-apoptotic agents that leverage pathways of oxidative stress and caspase activation. It is plausible that 3-NSA, while more stable, could be metabolized or interact in a way that influences similar redox-sensitive or NO-dependent signaling pathways.

Experimental Protocols for Mechanistic Investigation

To validate the hypothesized mechanisms of 3-Nitrosalicylic Acid, standardized experimental protocols are essential. The following workflows provide a self-validating system for assessing apoptosis and antioxidant activity.

Protocol: Assessment of Apoptosis via Annexin V/PI Staining

This protocol is designed to quantify the pro-apoptotic effects of 3-NSA on a target cell line (e.g., HepG2 hepatoma cells), based on the methodology used for salicylic acid.[7]

Principle: Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

-

Cell Seeding: Plate target cells (e.g., HepG2) in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Prepare stock solutions of 3-NSA in DMSO. Treat cells with increasing concentrations of 3-NSA (e.g., 0, 100 µM, 500 µM, 1 mM, 5 mM) for 24 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).

-

Cell Harvesting: After incubation, collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant from the same well, and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol: In Vitro Nitric Oxide Scavenging Activity

This assay evaluates the direct ability of 3-NSA to scavenge nitric oxide radicals, a potential antioxidant mechanism. The protocol is adapted from standard methods.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These can be quantified using the Griess reagent. A scavenger compound will compete with oxygen, leading to a reduced production of nitrite ions.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS, pH 7.4).

-

Prepare Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

-

Reaction Mixture: In a 96-well plate, add 50 µL of sodium nitroprusside solution to 50 µL of various concentrations of 3-NSA (e.g., 10-100 µg/mL). Use a known antioxidant like Ascorbic Acid as a positive control.

-

Incubation: Incubate the plate at 25°C for 150 minutes.

-

Griess Reaction: After incubation, add 100 µL of Griess reagent to each well.

-

Absorbance Reading: Allow the color to develop for 10 minutes at room temperature, protected from light. Measure the absorbance at 546 nm using a microplate reader.

-

Calculation: The percentage of nitric oxide scavenging is calculated using the formula:

-

% Scavenging = [(A_control - A_test) / A_control] x 100

-

Where A_control is the absorbance of the control (without the test compound) and A_test is the absorbance in the presence of the test compound.

-

Summary and Future Directions

The mechanism of action of 3-Nitrosalicylic Acid can be logically inferred by dissecting its structure. The salicylate core provides a well-documented foundation of anti-inflammatory activity via NF-κB inhibition and antioxidant effects through iron chelation. The nitro group, by analogy with related compounds and the known role of NO in salicylate-induced apoptosis, likely modulates these activities and may confer enhanced pro-apoptotic potential, particularly in cancer cells.

Future research should focus on:

-

Direct Target Identification: Employing techniques like affinity chromatography or thermal shift assays to identify specific protein binding partners of 3-NSA.

-